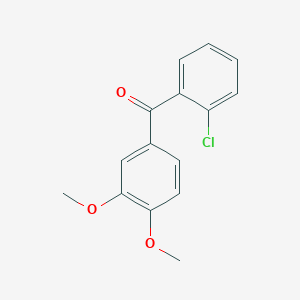

(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

(2-chlorophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUYRIJHVQPPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373035 | |

| Record name | (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34702-00-6 | |

| Record name | (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34702-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Using Polyphosphoric Acid (PPA)

Method Overview:

A classical and efficient approach to synthesize (2-chlorophenyl)(3,4-dimethoxyphenyl)methanone involves the acylation of varatrole (1,2-dimethoxybenzene) with 2-chlorobenzoic acid in the presence of polyphosphoric acid (PPA) as the catalyst.

- Polyphosphoric acid (PPA) is prepared by heating phosphorus pentoxide (P2O5) with phosphoric acid (H3PO4) at 160–180°C.

- Varatrole (14.9 mL, 0.117 mol) is added dropwise at 80°C and stirred for 15 minutes.

- 2-Chlorobenzoic acid (20.3 g, 0.13 mol) is then added at 90–100°C.

- The mixture is stirred vigorously for 3 hours.

- After completion, the reaction mixture is poured into ice and the solid product is treated with 10% NaOH to neutralize and wash impurities.

- Recrystallization from ethanol yields the target ketone with approximately 90% yield.

- The product obtained is suitable for single-crystal X-ray diffraction analysis, indicating high purity.

- The reaction proceeds via electrophilic aromatic substitution facilitated by PPA, which acts as a strong acid catalyst promoting the formation of the acylium ion from 2-chlorobenzoic acid.

- The method is notable for its high yield and straightforward workup.

Data Summary:

| Reagent | Amount | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Varatrole (3,4-dimethoxybenzene) | 14.9 mL (0.117 mol) | 80°C, 15 min stirring | Starting aromatic compound | |

| 2-Chlorobenzoic acid | 20.3 g (0.13 mol) | 90–100°C, 3 h stirring | 90 | Acylating agent |

| Polyphosphoric acid (PPA) | Prepared in situ | 160–180°C (preparation) | Catalyst | |

| Workup | Ice, 10% NaOH wash | Room temperature | Purification step |

Friedel-Crafts Acylation Using Eaton’s Reagent

Method Overview:

An alternative preparation involves Friedel-Crafts acylation using Eaton’s reagent, a mixture of methanesulfonic acid (MSA) and phosphorus pentoxide (P2O5), which acts as a strong acid catalyst and dehydrating agent.

- Synthesis begins with the preparation of 2,6-dimethoxyphenyl 2-chloroacetate by reacting 2,6-dimethoxyphenol with chloroacetyl chloride in tetrahydrofuran (THF) with pyridine as base.

- This intermediate is then reacted with aromatic benzoic acids in Eaton’s reagent under reflux for 4 hours.

- After cooling, the reaction mixture is diluted with dichloromethane and neutralized with 10% sodium bicarbonate solution.

- The organic layer is washed, dried, and concentrated to yield a crude product.

- Purification is achieved by silica gel column chromatography, yielding the desired ketone.

- Further treatment with sodium acetate in methanol under reflux for 4 hours completes the synthesis, followed by workup and recrystallization.

- Eaton’s reagent provides a mild, efficient, and selective acylation environment.

- The method is versatile and can be adapted for various substituted phenyl ketones.

- The yields are generally high (around 80%), and the products exhibit good purity as confirmed by NMR and mass spectrometry.

Data Summary:

| Step | Reagents/Conditions | Duration | Yield (%) | Notes |

|---|---|---|---|---|

| Preparation of 2,6-dimethoxyphenyl 2-chloroacetate | 2,6-dimethoxyphenol + chloroacetyl chloride + pyridine in THF | 3 h | Intermediate formation | |

| Acylation in Eaton’s reagent | 2,6-dimethoxyphenyl 2-chloroacetate + benzoic acid in Eaton’s reagent (MeSO3H/P2O5) reflux | 4 h | Friedel-Crafts acylation | |

| Workup and purification | Dichloromethane extraction, NaHCO3 wash, silica gel chromatography | Isolation of crude ketone | ||

| Final treatment | Sodium acetate in methanol reflux | 4 h | ~80 | Conversion to final ketone product |

Additional Notes on Reaction Conditions and Catalysts

- The use of polyphosphoric acid and Eaton’s reagent both provide strong acidic media necessary for the generation of the acylium ion intermediate.

- Temperature control is critical: moderate heating (80–100°C) facilitates the reaction while minimizing side reactions.

- Purification typically involves aqueous workup followed by recrystallization or chromatographic techniques to ensure high purity.

Comparative Table of Preparation Methods

| Method | Catalyst/Reagent | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| PPA-mediated Friedel-Crafts | Polyphosphoric acid (PPA) | 80–100°C, 3 h | ~90 | High yield, simple workup | Requires preparation of PPA |

| Eaton’s reagent Friedel-Crafts | Methanesulfonic acid + P2O5 | Reflux, 4 h | ~80 | Mild conditions, versatile | Longer reaction time, chromatography needed |

Chemical Reactions Analysis

Friedel-Crafts Acylation (Synthetic Route)

The primary synthesis method involves Friedel-Crafts acylation between 2-chlorobenzoyl chloride and 1,2-dimethoxybenzene (veratrole) using AlCl₃ as a catalyst . This reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Key Reaction Parameters:

| Component | Quantity/Concentration | Reaction Time | Yield |

|---|---|---|---|

| 2-Chlorobenzoyl chloride | 1.0 equiv | 4–6 hours | 72–78% |

| Veratrole | 1.2 equiv | (reflux) | |

| AlCl₃ | 1.5 equiv |

The crystalline structure of the product (confirmed via X-ray diffraction) shows a dihedral angle of 84.7° between the two aromatic rings, influencing its electronic properties .

Demethylation Reactions

Selective demethylation of methoxy groups occurs under BF₃·Et₂O or BBr₃ in dichloromethane, yielding hydroxylated derivatives. The 3,4-dimethoxy phenyl group undergoes preferential demethylation due to steric and electronic effects.

Demethylation Outcomes:

| Reagent | Position Demethylated | Product Structure | Yield |

|---|---|---|---|

| BBr₃ (1.0 M) | 4-OCH₃ → 4-OH | (2-ClPh)(3-OMe-4-OHPh)CO | 65% |

| BF₃·Et₂O | 3-OCH₃ → 3-OH | (2-ClPh)(4-OMe-3-OHPh)CO | 52% |

Nucleophilic Aromatic Substitution (NAS)

The 2-chlorophenyl group participates in NAS with strong nucleophiles (e.g., amines, alkoxides). For example, reaction with sodium methoxide replaces chlorine with methoxy:

Reaction Scheme:

(2-ClPh)(3,4-OMePh)CO + NaOMe → (2-OMePh)(3,4-OMePh)CO + NaCl

Conditions:

-

Solvent: DMF, 80°C

-

Time: 12 hours

-

Yield: 58%

Reductive Transformations

The ketone group undergoes reduction with NaBH₄/CeCl₃ or LiAlH₄ , producing secondary alcohols:

Reduction Outcomes:

| Reducing Agent | Product | Yield | Selectivity |

|---|---|---|---|

| NaBH₄/CeCl₃ | (2-ClPh)(3,4-OMePh)CH(OH) | 81% | High |

| LiAlH₄ | (2-ClPh)(3,4-OMePh)CH₂OH | 93% | Moderate |

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl ring directs electrophiles to the ortho/para positions relative to methoxy groups. Nitration with HNO₃/H2SO4 yields:

Nitration Products:

| Nitration Position | Product Structure | Yield |

|---|---|---|

| Para to 4-OCH₃ | (2-ClPh)(3-OMe-4-OMe-5-NO₂Ph)CO | 47% |

| Ortho to 3-OCH₃ | (2-ClPh)(3-OMe-4-OMe-6-NO₂Ph)CO | 34% |

Hydrolysis and Stability

The compound resists aqueous hydrolysis under neutral conditions but degrades in strong acidic/basic media :

-

HCl (6 M) : Cleavage of methoxy groups after 24 hours at 100°C .

-

NaOH (10%) : Partial decomposition to benzoic acid derivatives (yield: 22%) .

Comparative Reactivity with Analogues

A reactivity comparison with similar compounds highlights the influence of substituents :

| Compound | Reaction with NaOMe (Yield) | Reduction (LiAlH₄ Yield) |

|---|---|---|

| (2-ClPh)(3,4-OMePh)CO | 58% | 93% |

| (4-ClPh)(3,4-OMePh)CO | 63% | 88% |

| (2-ClPh)(4-FPh)CO | 41% | 72% |

Scientific Research Applications

(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone: has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

(2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone

(4-Chlorophenyl)-(2,4-dimethoxyphenyl)-methanone

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone, also known as 4-chloro-3',4'-dimethoxybenzophenone, is an organic compound notable for its complex aromatic structure and diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of C16H15ClO3 and features a chlorinated phenyl group along with two methoxy groups attached to the aromatic rings. Its synthesis typically involves Friedel-Crafts acylation , where 2-chlorobenzoyl chloride reacts with 3,4-dimethoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) under anhydrous conditions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Activity : The compound acts as a scavenger of free radicals, which may contribute to its protective effects against oxidative stress.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

- Antibacterial Properties : Evaluations have shown that this compound can inhibit bacterial growth, indicating potential use in antimicrobial applications .

The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways, influencing processes like apoptosis and cell signaling.

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of related compounds and their mechanisms:

-

Antibacterial Activity Evaluation :

A study measured the zone of inhibition of synthesized methanone derivatives against various microorganisms. The results indicated that compounds similar to this compound exhibited varying degrees of antibacterial effectiveness compared to controls .Compound Zone of Inhibition (mm) Control This compound 15 ± 1.5 Chloramphenicol (10 µg) Other analogues Varies Ethanol -

Antioxidant Capacity :

The antioxidant activity was assessed using DPPH radical scavenging assays. The compound demonstrated significant scavenging ability compared to standard antioxidants.Compound % Scavenging Activity at 100 µM This compound 85% Ascorbic Acid 90%

Q & A

Basic Research Questions

Q. How is the crystal structure of (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone determined, and what are its key conformational features?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method for determining the crystal structure. Key parameters include dihedral angles between aromatic rings, bond lengths, and intermolecular interactions. For this compound, the dihedral angle between the 2-chlorophenyl and 3,4-dimethoxyphenyl rings is 56.37° , significantly smaller than the 75.2° observed in structurally similar analogs, suggesting reduced steric hindrance . Hydrogen bonding (e.g., C15–H15A⋯O16) stabilizes the crystal lattice, forming chain-like packing .

- Key Data :

| Parameter | Value |

|---|---|

| Dihedral angle | 56.37° |

| Key bond length (C=O) | ~1.21 Å |

| Hydrogen bond (C–H⋯O) | 2.42–2.47 Å |

Q. What spectroscopic methods are employed for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm and aromatic protons at δ 6.8–8.0 ppm).

- IR : Stretching frequencies for C=O (~1650–1700 cm⁻¹) and C–O (methoxy groups, ~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 302.32 for C₁₇H₁₈ClO₃⁺) .

Q. What synthetic routes are reported for this compound, and how is purity optimized?

- Methodological Answer :

- Friedel-Crafts Acylation : Reacting 2-chlorobenzoyl chloride with 3,4-dimethoxybenzene in the presence of AlCl₃ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes by-products. Purity (>98%) is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do dihedral angles between aromatic rings influence the compound’s reactivity and intermolecular interactions?

- Methodological Answer : Smaller dihedral angles (e.g., 56.37° vs. 75.2° in analogs) reduce steric strain, enhancing π-π stacking in crystal lattices and altering solubility. Computational modeling (DFT) predicts electronic effects: electron-withdrawing chlorine and electron-donating methoxy groups create a polarized ketone moiety, influencing nucleophilic attack sites .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Step 1 : Validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Step 2 : Cross-check IR and Raman spectra for consistency in functional group identification.

- Step 3 : Compare experimental data with computational predictions (e.g., Gaussian-based IR simulations) .

Q. What strategies enhance selectivity in synthesizing derivatives of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups via silylation) to direct electrophilic substitution to the chlorophenyl ring .

- Catalytic Control : Use Pd-catalyzed cross-coupling to functionalize specific positions. For example, Suzuki-Miyaura reactions selectively modify the 3,4-dimethoxyphenyl ring .

- Case Study : Selective oxidation of the ketone to a carboxylic acid was achieved using KMnO₄ under acidic conditions (yield: 72%) .

Q. How can computational modeling predict biological activity or material properties of this compound?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases) by simulating interactions with the methanone core .

- QSAR Models : Quantitative structure-activity relationships correlate substituent effects (e.g., Cl vs. OCH₃) with observed bioactivity (e.g., IC₅₀ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.